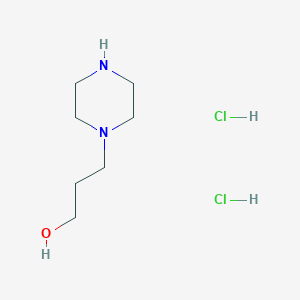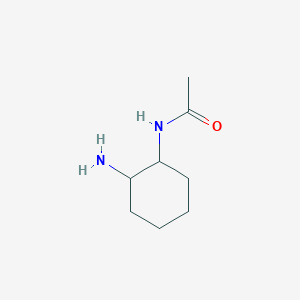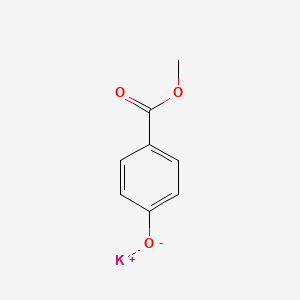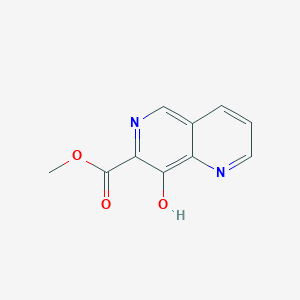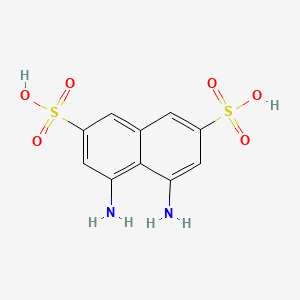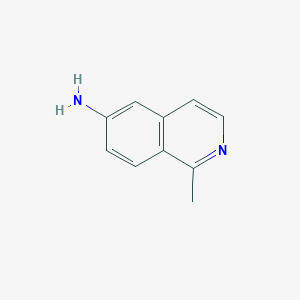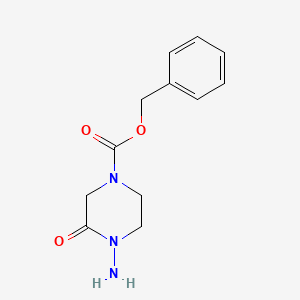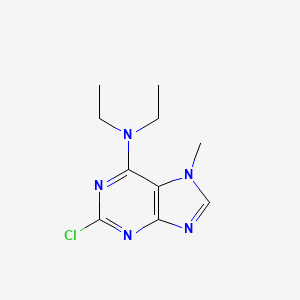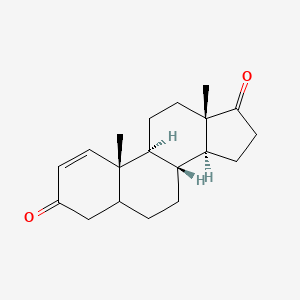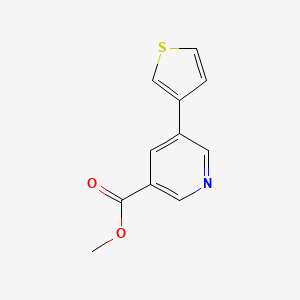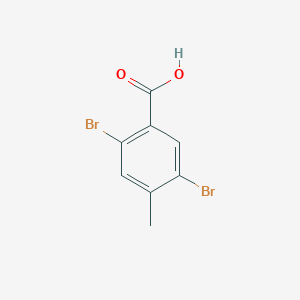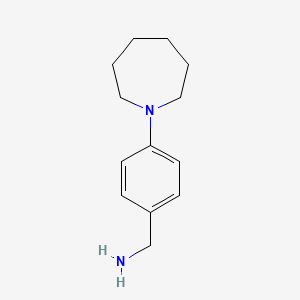
4-Azepan-1-YL-benzylamine
Overview
Description
4-Azepan-1-YL-benzylamine is a heterocyclic compound that contains a seven-membered ring with a nitrogen atom. It belongs to the class of amines and has gained significant attention in scientific research due to its potential biological activity and therapeutic applications.
Preparation Methods
The synthesis of 4-Azepan-1-YL-benzylamine involves several approaches. One common method is the one-pot synthesis, which is highly efficient and involves the use of isocyanate intermediates generated in situ. This method allows for the conversion of various N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides with high yields . Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions to prepare compounds with azepine scaffolds .
Chemical Reactions Analysis
4-Azepan-1-YL-benzylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acid chlorides, carboxylic acids, and Grignard reagents. The major products formed from these reactions are typically amides and other derivatives of the parent compound .
Scientific Research Applications
4-Azepan-1-YL-benzylamine has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its biological activity. Additionally, it has applications in the industry, particularly in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Azepan-1-YL-benzylamine involves its interaction with specific molecular targets and pathways. While the precise mechanism is not fully understood, it is believed to exert its effects by modulating the activity of certain enzymes and receptors. This modulation can lead to various biological responses, including changes in cellular signaling and gene expression .
Comparison with Similar Compounds
4-Azepan-1-YL-benzylamine can be compared to other similar compounds, such as azepines, benzodiazepines, oxazepines, and thiazepines. These compounds share a similar heterocyclic structure but differ in the number and type of heteroatoms present in the ring. The uniqueness of this compound lies in its specific seven-membered ring structure with a nitrogen atom, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(azepan-1-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGPICFMSWPTKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624944 | |
| Record name | 1-[4-(Azepan-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581812-79-5 | |
| Record name | 1-[4-(Azepan-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


